

An In-depth Technical Guide to **trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate*

Cat. No.: B1391336

[Get Quote](#)

Foreword: The Strategic Value of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a powerful and strategic building block in contemporary medicinal chemistry.^[1] Its unique, puckered three-dimensional structure offers a rigid scaffold that can effectively orient pharmacophoric elements in space, often leading to enhanced binding affinity and selectivity for biological targets.^[2] Unlike more flexible aliphatic chains, the conformational rigidity of the cyclobutane moiety can lock a molecule into its bioactive conformation, minimizing the entropic penalty upon binding. This guide focuses on a particularly valuable derivative, **trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate**, a versatile intermediate for the synthesis of complex molecules with significant potential in drug development.

Compound Identification and Physicochemical Properties

Nomenclature and CAS Number

The unambiguous identification of a chemical entity is paramount for regulatory compliance, patent protection, and scientific reproducibility. The compound of interest is formally identified as:

- Systematic Name: methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate[3]
- Common Name:**trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate**
- CAS Number:1408075-48-8[3][4][5][6]

It is crucial to distinguish the trans isomer from its cis counterpart (CAS Number: 626238-08-2) and the general entry for mixed isomers (CAS Number: 169899-49-4), as stereochemistry plays a pivotal role in biological activity. The trans configuration specifies that the hydroxyl and methyl carboxylate groups are on opposite faces of the cyclobutane ring, which influences its three-dimensional shape and interaction with biological macromolecules.[3]

Physicochemical Data

A comprehensive understanding of the physicochemical properties of a compound is essential for its application in synthesis and drug formulation. The key properties of **trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₃	[3][5][6][7]
Molecular Weight	144.17 g/mol	[3][5][7]
Physical Form	Liquid	[4]
Predicted Boiling Point	190.2 ± 33.0 °C	[3]
Predicted Density	1.232 ± 0.06 g/cm ³	[3]
Predicted pKa	14.73 ± 0.40	[3]
InChI Key	KFLCCZPFOPDGLN-UHFFFAOYSA-N	[7]
SMILES	CC1(CC(C1)O)C(=O)OC	[8]

Note: Some physical properties are predicted and should be confirmed experimentally.

Spectroscopic Characterization

While experimental spectra for **trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate** are not readily available in the public domain, this section outlines the expected spectroscopic features based on the analysis of closely related structures and general principles of spectroscopy. These predicted data serve as a guide for the characterization and quality control of the synthesized compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring. Protons on the ring are diastereotopic and will exhibit distinct chemical shifts and coupling constants.

- -OCH₃ (s, 3H): ~3.7 ppm
- -CH₃ (s, 3H): ~1.3 ppm
- -CHOH (m, 1H): ~4.0-4.2 ppm
- Cyclobutane Ring Protons (m, 4H): ~2.0-2.8 ppm

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information on the carbon framework.

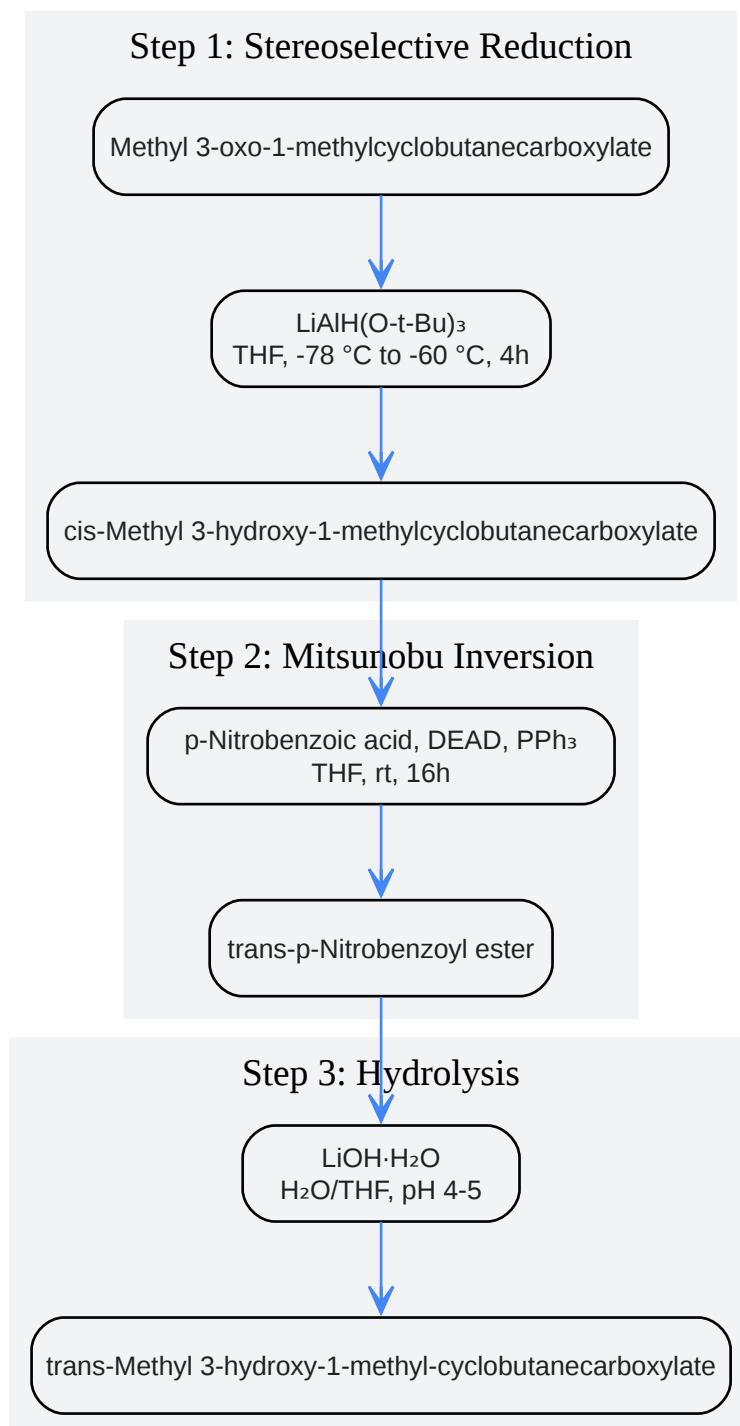
- C=O (ester): ~175 ppm
- -C-O (ester): ~52 ppm
- -C-OH: ~65-70 ppm
- Quaternary Carbon: ~40-45 ppm
- -CH₂- (cyclobutane): ~30-35 ppm
- -CH₃: ~20-25 ppm

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the hydroxyl and ester functional groups.

- O-H stretch (hydroxyl): A broad band around 3400 cm^{-1}
- C-H stretch (aliphatic): Bands in the region of $2850\text{-}3000\text{ cm}^{-1}$
- C=O stretch (ester): A strong, sharp band around 1730 cm^{-1} ^[9]
- C-O stretch (ester and alcohol): Bands in the fingerprint region, typically between $1000\text{-}1300\text{ cm}^{-1}$

Mass Spectrometry (Predicted)


Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M^+) at $m/z = 144$. Subsequent fragmentation may involve the loss of the methoxy group ($-\text{OCH}_3$, $m/z = 31$) or the methyl carboxylate group ($-\text{COOCH}_3$, $m/z = 59$).

Synthesis and Chemical Reactivity

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a valuable synthetic intermediate due to the presence of two orthogonal functional groups—a hydroxyl and an ester—that can be selectively manipulated.

Synthetic Protocol: A Scalable Approach

A robust and scalable synthesis is critical for the application of this building block in drug discovery programs. The following protocol is adapted from a highly cited, stereoselective synthesis of a related cyclobutane derivative.^[7]

[Click to download full resolution via product page](#)

Caption: A three-step synthetic workflow for the target molecule.

Step-by-Step Methodology:

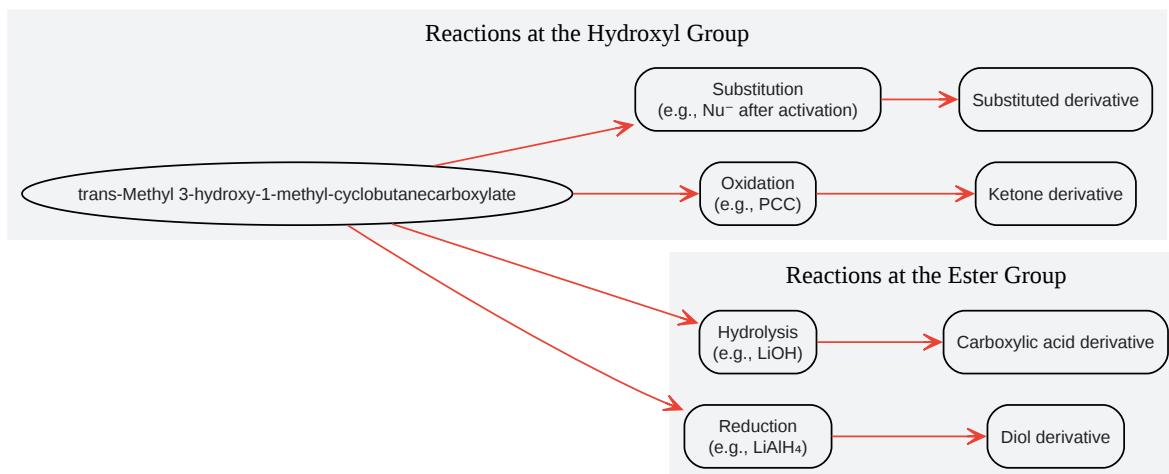
- Stereoselective Reduction:

- To a solution of methyl 3-oxo-1-methylcyclobutanecarboxylate in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium tri-tert-butoxyaluminum hydride in THF dropwise.
- Maintain the temperature between -78 °C and -60 °C and stir for 4 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cis-methyl 3-hydroxy-1-methylcyclobutanecarboxylate.

- Mitsunobu Inversion:

- Dissolve the cis-alcohol from the previous step, p-nitrobenzoic acid, and triphenylphosphine in anhydrous THF at room temperature.
- Add diethyl azodicarboxylate (DEAD) dropwise and stir the reaction mixture for 16 hours.
- Monitor the reaction by TLC.
- Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel to obtain the trans-p-nitrobenzoyl ester.

- Hydrolysis:


- Dissolve the trans-ester in a mixture of THF and water.
- Add lithium hydroxide monohydrate and stir until the ester is consumed (monitored by TLC).
- Carefully adjust the pH to 4-5 with dilute hydrochloric acid.

- Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to afford the final product, **trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate**.

Chemical Reactivity and Synthetic Utility

The hydroxyl and ester functionalities of the title compound allow for a wide range of chemical transformations, making it a versatile building block for the synthesis of more complex molecules.[\[3\]](#)

- Oxidation: The secondary alcohol can be oxidized to the corresponding ketone using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.
- Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH_4).
- Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a variety of nucleophiles.
- Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols.

[Click to download full resolution via product page](#)

Caption: Key chemical transformations of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the cyclobutane scaffold into drug candidates can confer several advantageous properties, including increased metabolic stability, improved pharmacokinetic profiles, and novel intellectual property positions.^[1] **trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate** serves as a valuable starting material for the synthesis of bioactive molecules.

Role as a Conformational Restrictor

The rigid nature of the cyclobutane ring can be exploited to lock flexible molecules into a specific conformation that is optimal for binding to a biological target. This pre-organization can lead to a significant increase in potency. For instance, cyclobutane derivatives have been used as conformationally restricted analogs of natural products with anti-tumor activity.^[1]

Potential as a Pharmacophore

The hydroxyl and ester groups of the title compound can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors.^[3] Preliminary studies on related cyclobutane derivatives have suggested potential anti-inflammatory and antimicrobial properties.^[7] While the specific mechanism of action for this compound is not yet fully elucidated, its structural features make it an attractive candidate for screening in various disease models.

Bioisosteric Replacement

The cyclobutane ring can be used as a bioisostere for other chemical groups, such as gem-dimethyl groups or larger rings. This can lead to improved physicochemical properties and oral bioavailability.

The exploration of **trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate** and its derivatives in drug discovery is an active area of research. Its unique structural features and synthetic versatility make it a valuable tool for medicinal chemists seeking to develop novel therapeutics.

Conclusion

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a strategically important building block for the synthesis of complex, three-dimensional molecules with potential applications in drug discovery. Its well-defined stereochemistry, versatile functional groups, and the advantageous properties conferred by the cyclobutane scaffold make it a valuable asset for medicinal chemists. This guide has provided a comprehensive overview of its identification, properties, synthesis, and potential applications, serving as a foundational resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 1408075-48-8 [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. appchemical.com [appchemical.com]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1391336#trans-methyl-3-hydroxy-1-methyl-cyclobutanecarboxylate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com